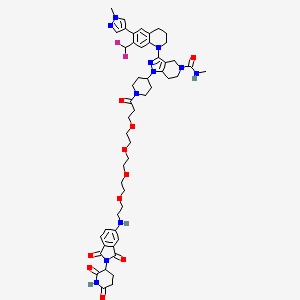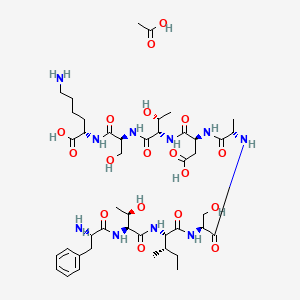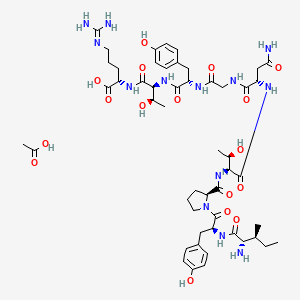
Saruparib
Descripción general
Descripción
Saruparib, also known as AZD5305, is a potent, orally active, and selective inhibitor of poly-ADP ribose polymerase 1 (PARP1) . It has demonstrated promising tumor growth inhibition in preclinical models of breast, ovarian, pancreatic, and prostate cancer harboring Homologous Recombination Repair (HRR) deficiency mutations . Due to its lower toxicity compared to other PARP inhibitors, it can be administered at higher doses .
Molecular Structure Analysis
The chemical formula of Saruparib is C22H26N6O2, with an exact mass of 406.21 and a molecular weight of 406.490 . It has IC50 values of 3 nM and 1400 nM for PARP1 and PARP2, respectively .
Chemical Reactions Analysis
Saruparib is a selective inhibitor of PARP1 . It has been designed to have higher selectivity for PARP1, which improves safety and tolerability . This selectivity allows for improved pharmacokinetics, pharmacodynamics, efficacy, and combinability with other therapies .
Aplicaciones Científicas De Investigación
COVID-19 Treatment
Saruparib is being tested as a potential treatment strategy for COVID-19, alongside other vaccine candidates. This research is part of the ongoing efforts to find effective treatments for the pandemic (Mishra & Tripathi, 2020).
Thrombolytic Medication
Saruplase, closely related to Saruparib, has been identified as a clinically safe and effective thrombolytic medication. It significantly reduces 30-day mortality in patients suffering from acute myocardial infarction (Tebbe et al., 1998).
Acupuncture Research
Although not directly related to Saruparib, several studies have focused on the scientific inquiry into acupuncture, its effectiveness in various conditions, and its underlying mechanisms. These research areas include the use of acupuncture as a stand-alone or adjunct therapy for various health conditions, exploring the effects of needle stimulation, and addressing paradoxes in acupuncture research (Schnyer et al., 2008; Napadow et al., 2008; Hammerschlag et al., 2003; MacPherson et al., 2008; Langevin et al., 2010; Wayne et al., 2009).
Severe Asthma Research
The Severe Asthma Research Program (SARP) has made significant contributions to understanding and treating severe asthma. This includes phenotyping severe asthma and identifying factors related to severe disease, which may guide management strategies (Fain et al., 2009; Jarjour et al., 2012).
Educational Research
Studies have shown that scientific research on SARS (Severe Acute Respiratory Syndrome) effectively promotes student-teachers' understanding of the nature of science and scientific inquiry, particularly in terms of its links to the social, cultural, and political environment (Wong et al., 2008).
Seismic Hazard Assessment
Sentinel-1 data, though not directly related to Saruparib, has been instrumental in advancing scientific research on earthquake cycles and improving the operational use of satellite data in seismic hazard assessment and crisis management (Salvi et al., 2012).
Mecanismo De Acción
Saruparib works by inhibiting the PARP1 protein . These proteins are crucial for DNA repair. By inhibiting PARP proteins, cancers that harbor gene mutations negatively affecting DNA repair, such as BRCA1/2 mutations, are unable to repair their DNA, leading to an inability to replicate and, ultimately, cell death .
Safety and Hazards
Direcciones Futuras
Saruparib is currently being tested in a phase 3 trial . The improved safety profile of Saruparib may enable more combinations with other treatments and extend the benefits of PARP inhibitors to patients in earlier disease stages . Ongoing research and clinical trials will continue to explore Saruparib’s role in improving outcomes for patients with breast cancer and potentially other malignancies characterized by DNA repair deficiencies .
Propiedades
IUPAC Name |
5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVGRAETZEADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saruparib | |
CAS RN |
2589531-76-8 | |
| Record name | AZD-5305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saruparib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)


![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)







